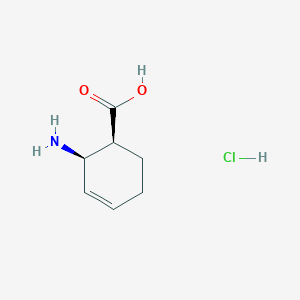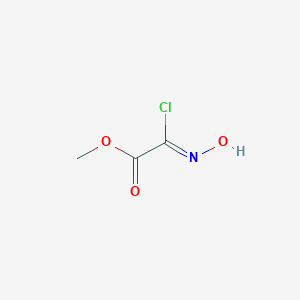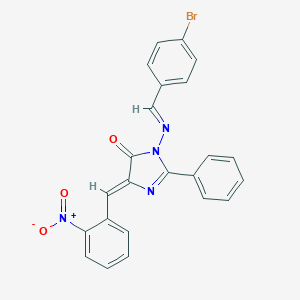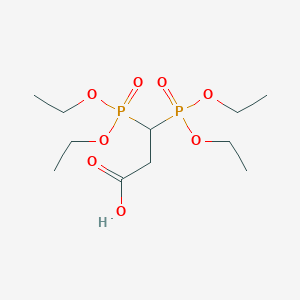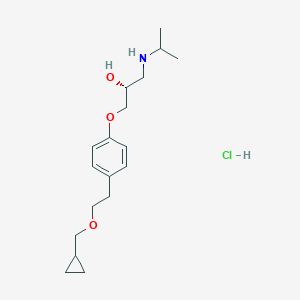
(R)-betaxolol hydrochloride
概要
説明
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its physical appearance (e.g., color, state of matter) and any distinctive odors or tastes.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and the ability to interpret chemical reaction schemes.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the bonds between them. Techniques used in molecular structure analysis include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions with acids or bases, oxidation/reduction reactions, and reactions with various reagents.Physical And Chemical Properties Analysis
This involves analyzing properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. These properties can often be found in the compound’s Material Safety Data Sheet (MSDS).科学的研究の応用
Cardiovascular Effects :
- Betaxolol hydrochloride, a beta1-selective antagonist, has been shown to produce vasodilation in patients with hypertension and ischemic heart disease. It significantly impacts heart rate variability indices (HRV), a prognostic marker, during exercise stress testing in hypertensive patients. Treatment with betaxolol hydrochloride resulted in a decrease in blood pressure during exercise treadmill testing and an increase in HRV (Takase et al., 2005).
Ophthalmologic Uses :
- Betaxolol hydrochloride is effective in lowering intraocular pressure (IOP) in patients with glaucoma. Studies comparing betaxolol with timolol have found both to be comparable in efficacy for IOP reduction, suggesting betaxolol's potential for glaucoma treatment (Stewart et al., 1986).
- Additionally, betaxolol has been associated with neuroprotective effects under hypoxic conditions, suggesting its relevance in conditions like retinal ganglion cell degeneration (Cha et al., 2016).
Pharmaceutical Analysis :
- A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the determination of betaxolol hydrochloride in pharmaceutical tablets, illustrating its importance in pharmaceutical quality control (Auvity et al., 2013).
Potential for Combined Therapy :
- Studies have shown that betaxolol can be effectively combined with other medications like epinephrine for additional lowering of IOP in glaucoma patients, suggesting its potential in combined therapeutic regimens (Allen & Epstein, 1986).
Effect on Vascular Smooth Muscle Cells :
- Betaxolol's effects on voltage-dependent Ca2+ channels in vascular smooth muscle cells have been investigated, showing its inhibitory action independent of the β-adrenoceptor, highlighting a unique aspect of its pharmacological profile (Setoguchi et al., 1995).
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound, as well as the potential hazards it poses. This information is typically found in the compound’s MSDS.
将来の方向性
This could involve potential new applications for the compound, or new methods of synthesizing it. This information is often found in recent scientific literature.
特性
IUPAC Name |
(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDPSNLJFOQTRK-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873205 | |
| Record name | R-Betaxolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-betaxolol hydrochloride | |
CAS RN |
91878-54-5 | |
| Record name | Betaxolol hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091878545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-Betaxolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETAXOLOL HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKM694DUG8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




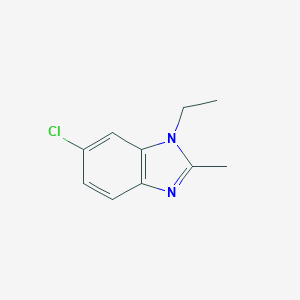
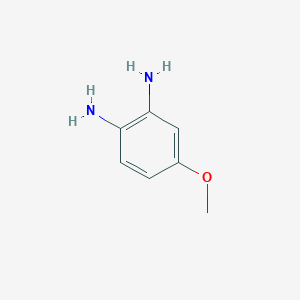

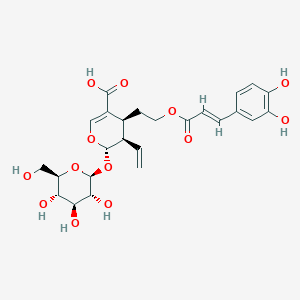

![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)



